Boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-

Description

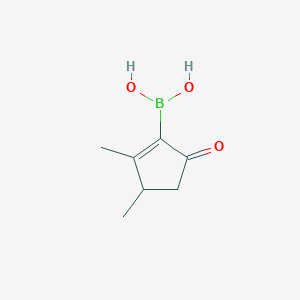

Boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)- (CAS 1626344-47-5), is a cyclic boronic acid derivative with the molecular formula C₆H₉BO₃ . Its structure features a cyclopentenone ring (5-oxo-1-cyclopentenyl) substituted with methyl groups at positions 2 and 3, with the boronic acid (-B(OH)₂) moiety attached to the 1-position (Figure 1). The cyclopentenone ring introduces both steric and electronic effects, while the methyl groups enhance lipophilicity. This compound is of interest in medicinal chemistry and materials science due to boronic acids' versatile reactivity and low toxicity .

Properties

CAS No. |

887748-93-8 |

|---|---|

Molecular Formula |

C7H11BO3 |

Molecular Weight |

153.97 g/mol |

IUPAC Name |

(2,3-dimethyl-5-oxocyclopenten-1-yl)boronic acid |

InChI |

InChI=1S/C7H11BO3/c1-4-3-6(9)7(5(4)2)8(10)11/h4,10-11H,3H2,1-2H3 |

InChI Key |

KHCFAFDFQHNESK-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(CC1=O)C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, typically involves the hydroboration of an appropriate precursor. Hydroboration is a common method for preparing organoborane compounds, where a boron-hydrogen bond is added across an alkene or alkyne. This reaction is usually rapid and proceeds with high selectivity .

Industrial Production Methods

Industrial production of boronic acids often involves large-scale hydroboration reactions, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and choice of solvent, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically produces biaryl compounds, while oxidation reactions yield boronic esters .

Scientific Research Applications

Boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, involves the formation of reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and drug delivery systems. The compound’s ability to participate in cross-coupling reactions is due to the presence of the boronic acid group, which facilitates the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Features and Reactivity

The cyclopentenone core distinguishes this compound from simpler arylboronic acids (e.g., phenylboronic acid) and polycyclic derivatives (e.g., phenanthren-9-yl boronic acid). Key comparisons include:

Table 1: Structural and Electronic Comparisons

- pKa Considerations : The pKa of boronic acids determines their binding affinity to diols (e.g., carbohydrates) and reactivity under physiological conditions. While the pKa of the target compound is unreported, its keto group may lower pKa compared to phenylboronic acid (pKa ~8.8) , enhancing reactivity at neutral pH. However, the methyl groups (electron-donating) may counteract this effect, requiring experimental validation .

Stability and Toxicity

Boronic acids generally degrade to boric acid, a low-toxicity metabolite . The methyl and keto groups in the target compound may enhance stability against hydrolysis compared to arylboronic acids, as electron-withdrawing groups slow protodeboronation .

Biological Activity

Boronic acids, including (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)boronic acid (CAS Number: 887748-93-8), have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)boronic acid has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁BO₃ |

| Molecular Weight | 153.971 g/mol |

| CAS Number | 887748-93-8 |

| Structure | Structure |

Boronic acids are known to interact with various biological targets through their ability to form reversible covalent bonds with diols, which can lead to the formation of boronate esters. This property is particularly useful in drug delivery systems and selective targeting of cancer cells. The biological activity of (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)boronic acid can be attributed to its ability to modulate cellular pathways involved in cancer progression and other diseases.

Anticancer Activity

Research has demonstrated that boronic acids can act as proteasome inhibitors, which are critical in regulating protein degradation pathways. For instance, studies show that certain boronic acid derivatives can halt the cell cycle at the G2/M phase, leading to growth inhibition in cancer cells. Specifically, the compound's structure allows it to interfere with proteasome activity, resulting in apoptosis of malignant cells .

Study 1: Anticancer Properties

A study published in MDPI highlights the anticancer potential of boronic acids. The researchers found that specific derivatives exhibited IC₅₀ values in the nanomolar range against various cancer cell lines. For example, a related compound displayed an IC₅₀ of 6.74 nM in vitro . This suggests that (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)boronic acid may also possess similar potency against certain cancer types.

Study 2: Selective Drug Delivery

Another significant aspect of boronic acids is their application in selective drug delivery systems. Research indicates that they can bind selectively to the glycocalyx on cancer cells due to their affinity for diols present on these cellular surfaces. This property enhances the selectivity of drug delivery to tumor tissues while minimizing effects on healthy cells .

Comparative Analysis of Boronic Acid Derivatives

To further understand the biological activity of (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)boronic acid, a comparative analysis with other boronic acid derivatives was conducted:

| Compound Name | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|

| Bortezomib | 7.05 | Proteasome inhibition |

| (2,3-Dimethyl-5-Oxo-Cyclopentene) | 6.74 | Cell cycle arrest at G2/M phase |

| Camptothecin-Boronate Ester | Variable | Selective release via ROS activation |

Q & A

Q. What are the key design strategies for incorporating boronic acid moieties into protease inhibitors for therapeutic applications?

Boronic acids are often integrated into protease inhibitors via substrate mimicry or peptidomimetic approaches. For example, dipeptidyl boronic acids like Bortezomib bind covalently to the proteasome's catalytic threonine residue, enhancing potency compared to aldehyde-based inhibitors. Rational design involves co-crystallization studies to optimize binding geometry and stability. Computational modeling is used to predict interactions with target enzymes, ensuring selective inhibition while minimizing off-target effects .

Q. How can synthetic methodologies be optimized for producing boronic acid derivatives with complex cyclopentenyl backbones?

Synthesis typically involves multi-step protocols, starting with functionalized cyclopentenone intermediates. Boronic acid groups are introduced via Suzuki-Miyaura cross-coupling or hydroboration reactions. Challenges include managing steric hindrance from the dimethyl and oxo groups. Purification often requires derivatization to boronic esters (e.g., pinacol esters) to avoid trimerization. Automated mass spectrometry (MS) workflows enable rapid screening of building block reactivity and reaction optimization .

Q. What analytical techniques are recommended for confirming the structure and purity of boronic acid-containing compounds?

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying boronic acid functionality (e.g., ¹¹B NMR). High-resolution MS (HRMS) and matrix-assisted laser desorption/ionization (MALDI-MS) are used for molecular weight confirmation, though boronic acids may require derivatization (e.g., diol esterification) to prevent dehydration artifacts. Reverse-phase HPLC with UV detection ensures purity, while thermogravimetric analysis (TGA) assesses thermal stability .

Advanced Research Questions

Q. How can researchers address contradictions in activity data between boronic acid inhibitors and their aldehyde counterparts?

Discrepancies arise from differences in binding kinetics and reversibility. Boronic acids form reversible covalent bonds with catalytic residues, offering prolonged inhibition compared to aldehydes. Kinetic assays (e.g., IC₅₀ time-dependence studies) and X-ray crystallography can clarify binding modes. For example, Bortezomib's 20S proteasome inhibition shows 10-fold higher potency than aldehyde analogs due to enhanced transition-state stabilization .

Q. What methodological advancements resolve challenges in MALDI-MS analysis of multi-boronic acid peptides?

Boronic acid trimerization and dehydration during MS analysis can be mitigated by on-plate derivatization with 2,5-dihydroxybenzoic acid (DHB), which acts as both matrix and esterifying agent. This approach simplifies sequencing of branched peptides with ≤5 boronic acid groups. For linear peptides, pre-treatment with diols (e.g., pinacol) stabilizes boronic esters, enabling accurate library deconvolution .

Q. How can non-specific interactions be minimized when designing boronic acid-based glycoprotein biosensors?

Secondary interactions (e.g., hydrophobic or ionic) can reduce selectivity. Surface plasmon resonance (SPR) studies show that buffer composition (e.g., high salt or zwitterionic buffers) suppresses non-specific binding. Functionalizing surfaces with AECPBA (4-[(2-aminoethyl)carbamoyl]phenylboronic acid) enhances discrimination between glycosylated (e.g., RNase B) and non-glycosylated proteins .

Q. What structural features influence the thermal stability of aromatic boronic acids in flame-retardant applications?

TGA reveals that electron-withdrawing substituents (e.g., nitro groups) and extended conjugation (e.g., pyrene-1-boronic acid) enhance thermal stability up to 600°C. Boronic acids with ortho-amino groups resist cyclization, while aliphatic analogs degrade faster. Structure-activity relationships (SAR) guide the design of halogen-free flame retardants .

Q. How do kinetic parameters of boronic acid-sugar binding impact real-time glucose sensor design?

Stopped-flow kinetic studies show kon values follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity. Sensor response times <10 seconds are achievable by optimizing boronic acid electronics (e.g., isoquinolinyl groups) and buffer pH. Fluorescence-based sensors using porphyrin-boronic acid conjugates exploit aggregation-induced emission changes for rapid detection .

Q. What mechanisms underlie the anticancer activity of boronic acid arylidene heterocycles?

In vitro assays on glioblastoma cells reveal dose-dependent cytotoxicity linked to proteasome inhibition and reactive oxygen species (ROS) generation. SAR studies highlight the importance of the arylidene moiety for membrane permeability. Follow-up work includes transcriptomic profiling to identify gene targets and in vivo efficacy testing .

Data Contradiction Analysis

Q. Why do some boronic acid-based glycoprotein sensors exhibit variable selectivity across studies?

Discrepancies stem from differences in surface functionalization (e.g., polymer vs. small-molecule boronic acids) and buffer conditions. SPR data show that dextran-coated AECPBA surfaces reduce non-specific binding by 70% compared to planar substrates. Meta-analyses recommend standardized reporting of diol-binding constants (Ka) and secondary interaction screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.